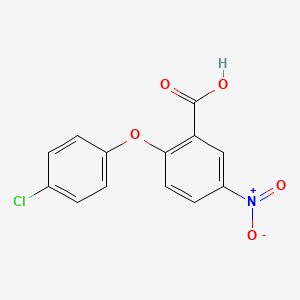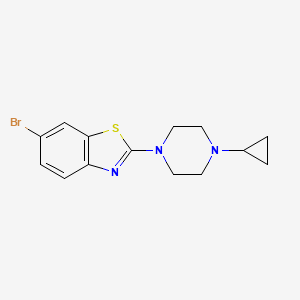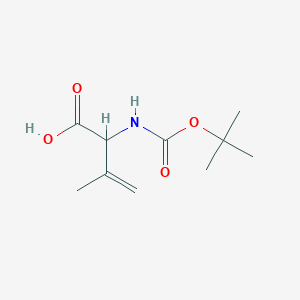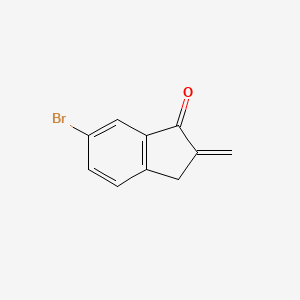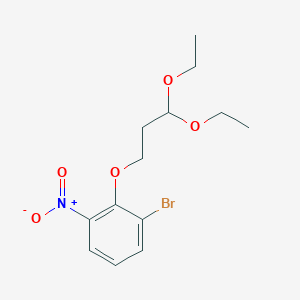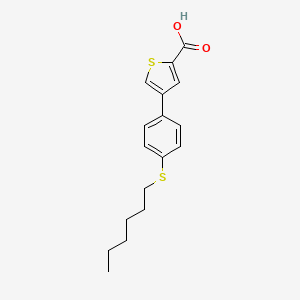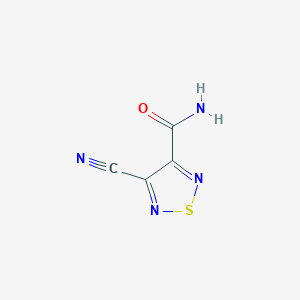![molecular formula C10H7NO2 B8338205 6H-Indeno[5,4-d]oxazol-8(7H)-one](/img/structure/B8338205.png)
6H-Indeno[5,4-d]oxazol-8(7H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6H-Indeno[5,4-d]oxazol-8(7H)-one is a heterocyclic compound that features an indene fused with an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Indeno[5,4-d]oxazol-8(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indene derivatives with oxazole-forming reagents under controlled temperatures and solvents . The reaction conditions often include the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
6H-Indeno[5,4-d]oxazol-8(7H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may yield hydro derivatives.
Aplicaciones Científicas De Investigación
6H-Indeno[5,4-d]oxazol-8(7H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6H-Indeno[5,4-d]oxazol-8(7H)-one involves its interaction with specific molecular targets. These targets may include enzymes and receptors that are involved in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
- (6,7-dihydro-8H-indeno[5,4-d][1,3]oxazol-8-ylidene)acetonitrile
- 7-Aryl-6,7-dihydro-8H-indeno[1′,2′∶2,3]pyrano-[5,6-c]benzo[c]pyran-6,8-diones
Uniqueness
6H-Indeno[5,4-d]oxazol-8(7H)-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C10H7NO2 |
|---|---|
Peso molecular |
173.17 g/mol |
Nombre IUPAC |
6,7-dihydrocyclopenta[g][1,3]benzoxazol-8-one |
InChI |
InChI=1S/C10H7NO2/c12-8-4-2-6-1-3-7-10(9(6)8)13-5-11-7/h1,3,5H,2,4H2 |
Clave InChI |
GFABPMUUVJVLPS-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C2=C1C=CC3=C2OC=N3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
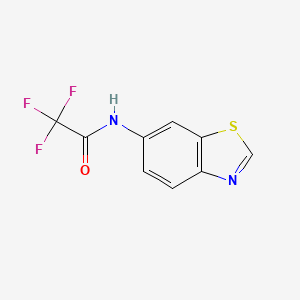
![3-Bromo-5-((S)-2-[1,2,4]triazol-1-ylmethyl-pyrrolidin-1-yl)-pyridine](/img/structure/B8338137.png)
![4-Thiazolecarboxylic acid, 2-[4-(trifluoromethyl)-3-pyridinyl]-](/img/structure/B8338145.png)
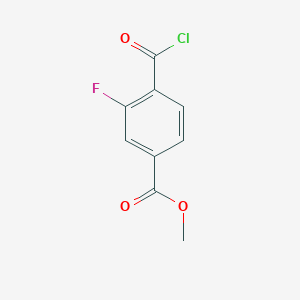
![2-Ethyl-3-acetyl-benzo[b]thiophene](/img/structure/B8338150.png)
